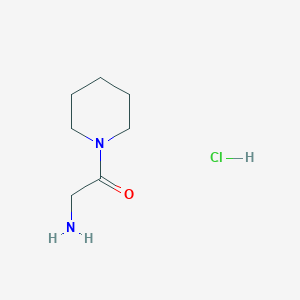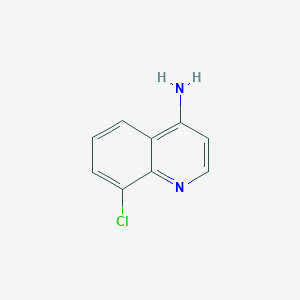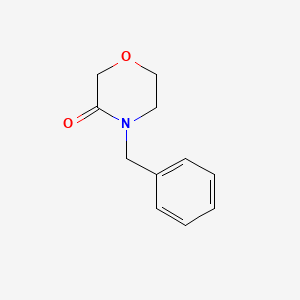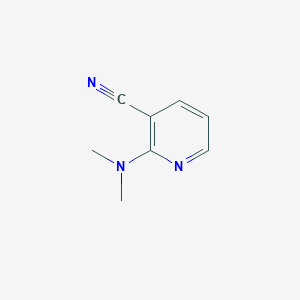
4-Ethoxy-1,2-dimethylbenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Ethoxy-1,2-dimethylbenzene is an organic compound with the molecular formula C₁₀H₁₄O. It is a derivative of benzene, where the benzene ring is substituted with an ethoxy group (-OCH₂CH₃) at the fourth position and two methyl groups (-CH₃) at the first and second positions. This compound is part of the aromatic hydrocarbons family and is known for its pleasant fragrance, making it useful in various applications, including perfumery and flavoring.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethoxy-1,2-dimethylbenzene can be achieved through several methods, including:
-
Friedel-Crafts Alkylation: : This method involves the alkylation of 1,2-dimethylbenzene (o-xylene) with ethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). The reaction proceeds under anhydrous conditions to prevent the hydrolysis of the catalyst.
Reaction Conditions
Reagents: 1,2-dimethylbenzene, ethyl chloride, aluminum chloride
Solvent: Dichloromethane or carbon disulfide
Temperature: 0-5°C
Duration: Several hours
-
Williamson Ether Synthesis: : This method involves the reaction of 4-hydroxy-1,2-dimethylbenzene with ethyl bromide in the presence of a strong base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃).
Reaction Conditions
Reagents: 4-hydroxy-1,2-dimethylbenzene, ethyl bromide, sodium hydride or potassium carbonate
Solvent: Dimethyl sulfoxide (DMSO) or acetone
Temperature: Room temperature to reflux
Industrial Production Methods
Industrial production of this compound typically involves large-scale Friedel-Crafts alkylation due to its efficiency and scalability. The process is carried out in continuous flow reactors to ensure consistent product quality and yield.
化学反应分析
4-Ethoxy-1,2-dimethylbenzene undergoes various chemical reactions, including:
-
Electrophilic Aromatic Substitution: : This compound can undergo electrophilic aromatic substitution reactions such as nitration, sulfonation, and halogenation. The ethoxy and methyl groups are electron-donating, making the benzene ring more reactive towards electrophiles.
Nitration: Reaction with nitric acid (HNO₃) and sulfuric acid (H₂SO₄) to form nitro derivatives.
Sulfonation: Reaction with sulfur trioxide (SO₃) or oleum to form sulfonic acid derivatives.
Halogenation: Reaction with halogens (Cl₂, Br₂) in the presence of a Lewis acid catalyst to form halogenated derivatives.
-
Oxidation: : The methyl groups can be oxidized to carboxylic acids using strong oxidizing agents such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄).
Reagents: Potassium permanganate, chromic acid
Conditions: Acidic or basic medium, elevated temperature
-
Reduction: : The nitro derivatives formed from nitration can be reduced to amino derivatives using reducing agents such as iron filings and hydrochloric acid or catalytic hydrogenation.
Reagents: Iron filings and hydrochloric acid, hydrogen gas and palladium catalyst
Conditions: Room temperature to reflux
科学研究应用
4-Ethoxy-1,2-dimethylbenzene has several scientific research applications, including:
-
Chemistry: : It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and dyes. Its reactivity towards electrophilic aromatic substitution makes it a valuable starting material for the synthesis of complex aromatic compounds.
-
Biology: : The compound is used in the study of enzyme-catalyzed reactions involving aromatic substrates. It serves as a model compound to investigate the mechanisms of enzymatic transformations and the effects of substituents on reaction rates and selectivity.
-
Medicine: : Derivatives of this compound are explored for their potential therapeutic properties, including antimicrobial, anti-inflammatory, and anticancer activities. The compound’s structural features make it a suitable scaffold for drug design and development.
-
Industry: : It is used in the production of fragrances and flavoring agents due to its pleasant aroma. The compound is also employed in the manufacture of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of 4-Ethoxy-1,2-dimethylbenzene in chemical reactions involves the following steps:
-
Electrophilic Aromatic Substitution: : The ethoxy and methyl groups activate the benzene ring towards electrophilic attack by donating electron density through resonance and inductive effects. The reaction proceeds through the formation of a sigma complex (arenium ion) followed by deprotonation to restore aromaticity.
Step 1: Formation of the sigma complex
Step 2: Deprotonation to yield the substituted product
-
Oxidation and Reduction: : The methyl groups can be oxidized to carboxylic acids, and nitro groups can be reduced to amino groups. These reactions involve the transfer of electrons and the formation of intermediate species such as radicals or carbocations.
相似化合物的比较
4-Ethoxy-1,2-dimethylbenzene can be compared with other similar compounds, such as:
-
1,2-Dimethoxybenzene: : This compound has two methoxy groups (-OCH₃) instead of an ethoxy group and a methyl group. It is less bulky and has different reactivity due to the presence of two electron-donating groups.
-
4-Methoxy-1,2-dimethylbenzene: : This compound has a methoxy group (-OCH₃) instead of an ethoxy group. The smaller size of the methoxy group affects the steric and electronic properties of the benzene ring.
-
1,2,4-Trimethylbenzene: : This compound has three methyl groups instead of an ethoxy group and two methyl groups. It is more symmetrical and has different reactivity due to the presence of three electron-donating groups.
-
4-Ethoxy-1,3-dimethylbenzene: : This compound has the ethoxy group at the fourth position and the methyl groups at the first and third positions. The different substitution pattern affects the reactivity and properties of the compound.
属性
IUPAC Name |
4-ethoxy-1,2-dimethylbenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O/c1-4-11-10-6-5-8(2)9(3)7-10/h5-7H,4H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JROKZJTUJMANQI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30490238 |
Source


|
| Record name | 4-Ethoxy-1,2-dimethylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30490238 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61808-04-6 |
Source


|
| Record name | 4-Ethoxy-1,2-dimethylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30490238 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Benzoic acid, 2-[(2-amino-5-chlorobenzoyl)amino]-](/img/structure/B1279967.png)











